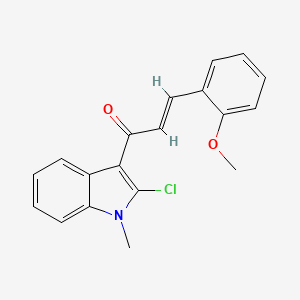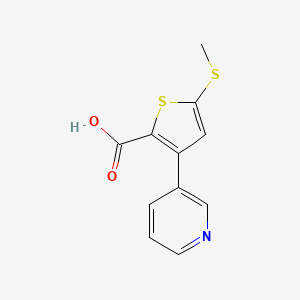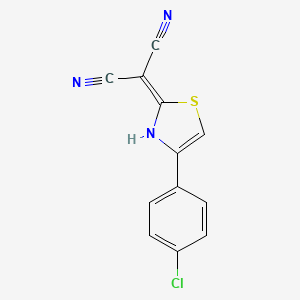![molecular formula C17H15N5S2 B13372016 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372016.png)
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in drug design and development.
Méthodes De Préparation
The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or thiadiazole rings.
Applications De Recherche Scientifique
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor . Its ability to interact with various molecular targets makes it a promising candidate for drug development. Additionally, it has applications in the industry as a component in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazole rings
Propriétés
Formule moléculaire |
C17H15N5S2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-(2-phenylethylsulfanylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S2/c1-2-5-13(6-3-1)8-10-23-12-15-19-20-17-22(15)21-16(24-17)14-7-4-9-18-11-14/h1-7,9,11H,8,10,12H2 |
Clé InChI |
NFSSIPHTJVPGSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371945.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371952.png)
![2-(2-hydroxyethyl)-3-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13371962.png)

![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371973.png)

![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13372019.png)
![3-(4-chlorophenyl)-N-{3-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13372027.png)
![3-Cyclohexyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372030.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372037.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13372045.png)
![6-(3-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372049.png)
